Home > Products > Building Blocks P7235 > N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide - 381184-91-4

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

Catalog Number: EVT-2932408
CAS Number: 381184-91-4
Molecular Formula: C17H14N2OS
Molecular Weight: 294.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

  • Compound Description: SR 121787 is a new antiaggregating agent that is metabolized in vivo to its corresponding diacid, SR 121566. SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. []
  • Relevance: This compound shares a common structural motif with N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide: the 4-phenyl-1,3-thiazol-2-yl group. The presence of this group in both compounds suggests they may share similar biological activities. Furthermore, exploration of structural analogs, like SR 121787 and its metabolite, can provide insights into structure-activity relationships and guide the development of more potent and selective compounds targeting specific biological pathways. []

N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide (4)

  • Compound Description: This compound displays a high binding affinity (Ki = 13.6 nM) for the metabotropic glutamate 1 (mGlu1) receptor. It has been radiolabeled with carbon-11 for use in Positron Emission Tomography (PET) imaging studies. []
  • Relevance: While the core structure differs, both this compound and N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide belong to the benzamide class of compounds and feature a thiazole ring directly attached to the benzamide nitrogen. This structural similarity suggests that modifications to the benzamide or thiazole moieties could lead to analogs with altered pharmacological profiles. []

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (8a-r)

  • Compound Description: This series of bi-heterocyclic compounds incorporate both 1,3-thiazole and 1,3,4-oxadiazole rings and were investigated for their potential as therapeutic agents for Alzheimer's disease and diabetes. []
  • Relevance: Although structurally distinct from N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide, these compounds highlight the exploration of diverse heterocyclic systems linked to the thiazole ring, which is a common feature between them. Specifically, compound 8l exhibited potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 17.25 ± 0.07 μM. [] This suggests that incorporating additional heterocycles, such as oxadiazole, onto the N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide scaffold could be a strategy for modulating its biological activity.

N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine

  • Compound Description: This series of compounds containing a substituted s-triazine ring linked to a thiazole moiety were synthesized and screened for their in vitro antibacterial activity. []
  • Relevance: The shared presence of the 1,3-thiazol-2-yl group between these compounds and N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide suggests the possibility of shared biological activity profiles. Exploring different substitutions on the phenyl ring, as done in this series, could provide insights into the structure-activity relationships of N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors mGluR1 and mGluR5, exerting its effects through a novel binding site distinct from other known PAMs. []
  • Relevance: Although structurally diverse from N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide, the research on CPPHA emphasizes the significance of exploring diverse chemotypes for modulating mGluR activity. The discovery of CPPHA's unique binding site and its positive allosteric modulation of mGluRs highlight the potential for identifying novel compounds with distinct pharmacological profiles. This knowledge can be extrapolated to the study of N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide, encouraging the investigation of its potential interactions with mGluRs or other neurological targets. []

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

  • Compound Description: MTEP is a selective antagonist of the metabotropic glutamate receptor type 5 (mGlu5) that has shown efficacy in reducing L-DOPA-induced dyskinesia (LID) in a macaque model of Parkinson's disease. []
  • Relevance: While MTEP does not share a direct structural resemblance to N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide, both compounds contain a thiazole ring, highlighting its potential as a pharmacophore in medicinal chemistry. MTEP's efficacy in reducing LID emphasizes the therapeutic potential of targeting mGlu5 in movement disorders. Although N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide may not directly interact with mGlu5, understanding MTEP's mechanism of action and structural features essential for its activity can inform the design of novel mGlu5 modulators. This knowledge could inspire investigations into potential applications of N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide analogs in the context of neurological disorders. []
Overview

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a synthetic organic compound classified under thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound features a thiazole ring attached to a benzamide structure, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Source

This compound can be synthesized through various chemical methods, and it is available from multiple chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties, synthesis, and applications.

Classification

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide falls under the classification of thiazole derivatives and amides. Its unique structure combines both thiazole and benzamide functionalities, which may influence its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves several key steps:

  1. Formation of the Thiazole Ring: The thiazole ring can be synthesized via the reaction of α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like potassium hydroxide to yield the thiazole derivative.
  2. Methylation: The methyl group can be introduced using methyl iodide in a nucleophilic substitution reaction involving the thiazole nitrogen.
  3. Formation of Benzamide: The final step involves the reaction of the thiazole derivative with benzoyl chloride or a similar reagent in the presence of a base such as triethylamine to form the benzamide linkage.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is C17H14N2OSC_{17}H_{14}N_{2}OS, with a molecular weight of approximately 294.37g/mol294.37\,g/mol. The compound features:

  • A thiazole ring (a five-membered ring containing nitrogen and sulfur).
  • A benzamide moiety, which contributes to its potential biological activity.

Data

The InChI representation for this compound is:

InChI 1S C17H14N2OS c1 12 7 9 14 10 8 12 16 20 19 17 18 15 11 21 17 13 5 3 2 4 6 13 h2 11H\text{InChI 1S C17H14N2OS c1 12 7 9 14 10 8 12 16 20 19 17 18 15 11 21 17 13 5 3 2 4 6 13 h2 11H}

This representation provides insight into the connectivity and structure of the molecule.

Chemical Reactions Analysis

Reactions

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions:

  1. Electrophilic Substitution: The thiazole ring can participate in electrophilic aromatic substitution due to its electron-rich nature.
  2. Nucleophilic Substitution: The compound's chlorine substituents (if present) on the benzamide ring can be replaced by nucleophiles in nucleophilic substitution reactions.
  3. Oxidation and Reduction: Although less common, oxidation or reduction reactions may also occur depending on the substituents present on the molecule.

Technical Details

The reactivity of this compound is influenced by its electronic structure and steric factors introduced by substituents on both the thiazole and benzamide portions.

Mechanism of Action

The mechanism of action for N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is not fully elucidated but is believed to involve interactions at specific biological targets:

  1. Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which plays a role in melanin production.
  2. Antimicrobial Activity: Thiazole derivatives often exhibit antimicrobial properties, potentially through disruption of microbial cell function or metabolism.

Data

Research indicates that structural modifications significantly affect biological activity, suggesting that this compound may have therapeutic potential in treating infections or skin disorders related to melanin production.

Physical and Chemical Properties Analysis

Physical Properties

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically exhibits:

  1. Melting Point: Specific melting points vary based on purity but are generally around 150160°C150-160\degree C.
  2. Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

The chemical properties include:

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  2. Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites within its structure.
Applications

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide has several scientific uses:

  1. Medicinal Chemistry: It is studied for its potential as an antimicrobial agent or as a lead compound for developing new therapeutic agents targeting skin disorders.
  2. Biological Research: The compound serves as a tool for investigating enzyme inhibition mechanisms and other biological processes involving thiazole derivatives.
  3. Material Science: Its unique properties make it suitable for applications in developing new materials or dyes based on thiazole chemistry.
Introduction to Thiazole-Benzamide Hybrids in Contemporary Medicinal Chemistry

Pharmacological Significance in Antimicrobial and Anticancer Research

Thiazole-benzamide derivatives exhibit remarkable pharmacological versatility, demonstrating potent activity against both microbial pathogens and cancer cell lines:

Table 1: Biological Activities of Representative Thiazole-Benzamide Derivatives

Biological TargetDerivative StructurePotency (IC₅₀/EC₅₀)Reference
HT-29 colon cancer cellsThiazole-chalcone/sulfonamide hybrid0.98 μM [1]
EGFR tyrosine kinaseCoumarin-thiazole-benzamide hybrid (11f)27 nM [7]
VEGFR-2 tyrosine kinaseCoumarin-thiazole-benzamide hybrid (11d)30 nM [7]
α-GlucosidaseThiazole-benzamide (6c)12.18 ± 0.08 μM [3]
E. coli DNA gyraseBenzofuran-thiazole-benzamide hybrids182-197 nM [7]

Anticancer Mechanisms: The scaffold exerts antiproliferative effects through dual inhibition of critical oncogenic kinases. Compound 11f inhibits EGFR at 27 nM and VEGFR-2 at 30 nM, disrupting tumor proliferation and angiogenesis simultaneously. This dual-targeting approach overcomes compensatory mechanisms that limit single-target inhibitors [7]. Molecular docking reveals the benzamide carbonyl forms hydrogen bonds with kinase hinge regions, while the thiazole ring engages in hydrophobic interactions within the ATP-binding pocket. Hybrids incorporating quinoxaline moieties demonstrate exceptional potency (1.23-1.96 μM) against tyrosine kinase-driven cancers, surpassing reference drugs in efficacy [5].

Antimicrobial Activity: Against bacterial pathogens, these compounds target DNA gyrase—a validated antibacterial target. Derivatives 11b and 11e inhibit E. coli DNA gyrase at nanomolar concentrations (IC₅₀ = 182-190 nM) and show broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative pathogens (E. coli, P. aeruginosa). The benzamide moiety likely mimics natural substrates, competitively blocking ATP binding in the gyrase B subunit [7].

Antifungal Potential: While direct studies on N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide against fungal CYP51 are limited, structural analogs demonstrate that the thiazole nitrogen coordinates the heme iron in lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis. This mechanism is shared with clinically used azoles but with enhanced selectivity due to optimized hydrophobic interactions within the enzyme's active site [6] [8].

Structural Evolution of Thiazole-Containing Hybrid Scaffolds

The structural diversity of thiazole-benzamide hybrids has expanded significantly through strategic molecular hybridization:

Core Scaffold Optimization: The fundamental N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide structure (PubChem CID: 577347) serves as a versatile template for chemical diversification [4]. The methylene linker between thiazole and benzamide provides conformational flexibility, allowing the molecule to adopt bioactive conformations. Electron-donating groups (e.g., methoxy) at the para-position of the terminal phenyl ring enhance anticancer activity, while halogen substitutions improve antibacterial potency [5] [7].

Advanced Hybrid Architectures: Second-generation designs incorporate additional pharmacophores:

  • Quinoxaline-thiazole-benzamide hybrids exhibit sub-micromolar anticancer activity (1.23-1.96 μM) by inhibiting tyrosine kinases, particularly EGFR. The planar quinoxaline system intercalates into hydrophobic kinase pockets, enhancing binding affinity [5].
  • Coumarin/benzofuran-thiazole-benzamide conjugates demonstrate dual EGFR/VEGFR-2 inhibition. The extended π-system improves membrane permeability and enables intercalation into nucleotide-binding sites [7].
  • Rhodanine-thiazole hybrids show antidiabetic potential through α-glucosidase inhibition (IC₅₀ = 24.21 μM) and PPAR-γ activation, though these fall outside the primary antimicrobial/anticancer scope [9].

Table 2: Structure-Activity Relationship (SAR) Key Findings

Modification SiteStructural ChangeBiological Impact
Thiazole C4 positionPhenyl vs. heteroaryl↑ Anticancer specificity
Benzamide para-positionElectron-donating groups (e.g., -OCH₃)↑ Kinase inhibition
Benzamide meta-positionHalogens (e.g., -Cl)↑ DNA gyrase binding
Methylene linkerReplacement with rigid spacersMixed effects on bioavailability
Terminal phenyl ringBiaryl systems↑ Tubulin polymerization inhibition

Electronic and Steric Considerations: Density functional theory (DFT) studies reveal that electron-rich benzamide substituents enhance hydrogen-bonding capacity with target proteins. The dihedral angle between thiazole and phenyl rings significantly influences binding to tubulin's colchicine site, with optimal angles between 30°-45° enabling complementary hydrophobic contacts [1] [5].

Rational Design Principles for Targeting Fungal CYP51 and Bacterial Enzymes

The strategic design of thiazole-benzamide derivatives leverages precise molecular recognition principles for critical microbial and cancer targets:

Fungal CYP51 Inhibition:

  • Heme Iron Coordination: The thiazole nitrogen mimics the imidazole/triazole in azole drugs, coordinating the heme iron in CYP51's active site (PDB IDs: 5TZ1, 5V5Z). This coordination disrupts the enzyme's ability to activate molecular oxygen required for lanosterol 14α-demethylation [6] [8].
  • Hydrophobic Pocket Interactions: Optimal substituents on the benzamide phenyl fill hydrophobic regions near the heme cofactor. Para-alkyl groups complement the Leu321, Phe380, and Met508 residues in C. albicans CYP51, improving binding affinity over human isoforms [6].
  • Resistance Mitigation: Hybridization with chalcone/sulfonamide moieties (as in compound 7) creates extended architectures that maintain binding to mutant CYP51 variants (e.g., Y132F, K143R) through compensatory interactions with the BC-loop and β4 hairpin regions [1] [8].

Bacterial Enzyme Targeting:

  • DNA Gyrase Inhibition: The benzamide carbonyl and thiazole nitrogen form critical hydrogen bonds with Arg136 and Asp73 in E. coli gyrase B. Hydrophobic substituents at the thiazole C4 position occupy the "novobiocin pocket," displacing ATP and preventing DNA supercoiling [7].
  • α-Glucosidase Inhibition: Competitive inhibition occurs when the benzamide-thiazole core occupies the catalytic site, with methoxy substituents forming hydrogen bonds with Asp352, Arg439, and His674 residues (compound 6c) [3].

Computationally Guided Design:

  • Molecular Docking: Virtual screening against CYP51 (PDB: 5TZ1) identifies derivatives with improved complementarity to the fungal enzyme's substrate channel. Hybrids with extended aryl systems reach the heme propionate groups, forming salt bridges that enhance residence time [6].
  • Dynamic Simulations: Molecular dynamics (100 ns simulations) reveal stable binding modes of quinoxaline-thiazole-benzamide hybrids in EGFR's kinase domain (ΔGᵦᵢₙd = -42.3 kcal/mol). The benzamide maintains hydrogen bonding with Thr830 throughout the simulation, while the thiazole ring engages in π-cation interactions with Lys721 [5] [7].
  • ADMET Profiling: Predictive algorithms indicate favorable drug-likeness for derivatives with calculated logP values of 2.5-3.5, molecular weight <450 Da, and <5 hydrogen bond donors—parameters satisfied by most thiazole-benzamide hybrids [1] [7].

Table 3: Target-Specific Design Strategies

Biological TargetKey InteractionsOptimal Substituents
Fungal CYP51Heme iron coordination, Phe228 π-stacking-CF₃, -CN at benzamide para-position
Bacterial DNA gyraseArg136 hydrogen bonding, hydrophobic pocket fillingHalogens at thiazole C4 phenyl
EGFR/VEGFR-2 kinasesMet793 hydrogen bonding, gatekeeper residue engagement-OCH₃ at benzamide para-position
TubulinColchicine site hydrophobic contacts, β-tubulin bindingTrimethoxyphenyl at thiazole C4

Properties

CAS Number

381184-91-4

Product Name

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

Molecular Formula

C17H14N2OS

Molecular Weight

294.37

InChI

InChI=1S/C17H14N2OS/c20-17(14-9-5-2-6-10-14)18-11-16-19-15(12-21-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20)

InChI Key

XNRCEIBOXIEVLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.